ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5-phenylthiophene-3-carboxylate
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Overview
Description
3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-5-phenyl-, ethyl ester is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a thiophene ring, a phthalimide group, and an ethyl ester moiety, making it a valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-5-phenyl-, ethyl ester typically involves multiple steps. One common method starts with the preparation of thiophene-3-carboxylic acid, which is then subjected to esterification to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-5-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-5-phenyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-5-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: A simpler analog with similar reactivity.
Phthalimide derivatives: Compounds with similar structural motifs and applications.
Ethyl esters of carboxylic acids: Compounds with comparable ester functionalities.
Uniqueness
The uniqueness of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-5-phenyl-, ethyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Biological Activity
Basic Information
- Chemical Name : Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5-phenylthiophene-3-carboxylate
- CAS Number : 433248-31-8
- Molecular Formula : C23H24N2O5S
- Molecular Weight : 440.51206 g/mol
Structural Characteristics
The structure of this compound features a thiophene core modified with an ethyl ester and an isoindole moiety, which are known to contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : Studies have shown that derivatives of isoindole can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased reactive oxygen species (ROS) and altered mitochondrial membrane potential .
- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest in various cancer types by influencing the expression of cyclins and cyclin-dependent kinases (CDKs). This effect can lead to reduced proliferation of cancer cells .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties against various pathogens. The presence of the thiophene ring is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell membranes.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in HL-60 cells | |
Cell Cycle Arrest | Inhibits proliferation | |
Antimicrobial | Effective against specific bacteria |
Case Study 1: Apoptosis Induction in HL-60 Cells
A study focused on the effects of ethyl 2-anilino derivatives on HL-60 leukemia cells demonstrated that these compounds significantly increased apoptosis rates. The treatment led to:
- Increased intracellular calcium levels.
- Upregulation of pro-apoptotic proteins (Bax).
- Downregulation of anti-apoptotic proteins (Bcl-2) .
Case Study 2: Antimicrobial Efficacy
Research on structurally related compounds showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways essential for bacterial survival .
Research Findings
Recent studies emphasize the importance of further exploring the biological activity of this compound. The compound's unique structural attributes may provide a basis for developing novel therapeutic agents targeting cancer and infectious diseases.
Future Directions
Further research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity or reduce toxicity.
Properties
CAS No. |
379250-96-1 |
---|---|
Molecular Formula |
C27H26N2O5S |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O5S/c1-2-34-27(33)21-17-22(18-11-5-3-6-12-18)35-24(21)28-23(30)15-7-4-10-16-29-25(31)19-13-8-9-14-20(19)26(29)32/h3,5-6,8-9,11-14,17H,2,4,7,10,15-16H2,1H3,(H,28,30) |
InChI Key |
PSAWKEBBOJRWJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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